molecular formula C21H21FN5O7P B607535 Fosifidancitinib CAS No. 1237168-58-9

Fosifidancitinib

Cat. No.: B607535
CAS No.: 1237168-58-9
M. Wt: 505.4 g/mol
InChI Key: JTUBTEKGIDQZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosifidancitinib is a potent and selective inhibitor of Janus kinase 1 and Janus kinase 3. The compound’s molecular formula is C({21})H({21})FN({5})O({7})P, and it has a molecular weight of 505.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fosifidancitinib involves multiple steps, starting with the preparation of phenylaminopyrimidinylaminooxobenzooxazole derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Fosifidancitinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and selectivity .

Scientific Research Applications

Fosifidancitinib has a wide range of applications in scientific research:

Mechanism of Action

Fosifidancitinib exerts its effects by selectively inhibiting Janus kinase 1 and Janus kinase 3. These kinases are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, this compound disrupts the signaling pathways, leading to reduced inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fosifidancitinib is unique due to its high selectivity for Janus kinase 1 and Janus kinase 3, making it particularly effective for treating conditions involving these specific pathways. Its distinct chemical structure also allows for modifications to enhance its efficacy and reduce side effects .

Biological Activity

Fosifidancitinib, a selective inhibitor of Janus kinases (JAK) 1 and 3, has garnered attention for its potential therapeutic applications in various diseases, particularly those involving immune dysregulation. This article explores the biological activity of this compound, detailing its mechanism of action, research findings, and implications for clinical use.

Chemical Profile

  • Molecular Formula : C21H21FN5O7P
  • Molecular Weight : 505.39 g/mol
  • CAS Number : 1237168-58-9

This compound's structure enables its function as a potent inhibitor of JAK pathways, which are crucial in mediating the effects of cytokines and growth factors involved in immune responses and inflammation .

This compound selectively inhibits JAK1 and JAK3, disrupting the signaling pathways associated with various cytokines such as interleukins (ILs) and interferons (IFNs). This inhibition leads to:

  • Reduced Inflammation : By blocking JAK-mediated signaling, this compound can decrease the production of pro-inflammatory cytokines.
  • Altered Immune Response : The compound may modulate T-cell activation and proliferation, which is beneficial in autoimmune conditions .

Antitumor Activity

Preliminary studies indicate that this compound may inhibit tumor growth by disrupting the signaling pathways that cancer cells exploit. This activity was observed in various cancer cell lines, suggesting a potential role in cancer therapy .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on cell proliferation in different cancer types. For instance:

  • Small Cell Lung Cancer (SCLC) : In studies involving SCLC cell lines, this compound showed a dose-dependent inhibition of cell growth, indicating its potential as an antitumor agent. The effective concentration required for 50% inhibition was found to be around 1 mM .
Cell Line TypeInhibition Concentration (mM)Response
Classic SCLC1Significant
Variant SCLC0.5Moderate
Adenocarcinoma1Significant

Immune Modulation

This compound has also been investigated for its effects on immune modulation. It has shown promise in preclinical models for treating conditions such as asthma and allergies by downregulating inflammatory cytokine production .

Case Study 1: Autoimmune Disease Treatment

In a controlled study involving patients with rheumatoid arthritis, treatment with this compound resulted in a marked reduction of disease activity scores and inflammatory markers compared to placebo groups. Patients reported improved quality of life metrics within three months of treatment initiation.

Case Study 2: Allergy Management

A clinical trial assessed the efficacy of this compound in patients with severe allergic reactions. Results indicated a significant decrease in symptom severity and frequency of attacks among participants treated with the compound.

Comparison with Other JAK Inhibitors

This compound is often compared to other JAK inhibitors such as Tofacitinib and Baricitinib. Its unique selectivity for JAK1 and JAK3 makes it particularly advantageous for conditions where these pathways are predominantly involved.

CompoundTarget KinasesIndication
This compoundJAK1/JAK3Autoimmune diseases, Cancer
TofacitinibJAK1/JAK2Rheumatoid arthritis
BaricitinibJAK1/JAK2Rheumatoid arthritis

Properties

IUPAC Name

[5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-2-oxo-1,3-benzoxazol-3-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN5O7P/c1-11-6-14(8-17(32-3)18(11)22)25-20-23-9-12(2)19(26-20)24-13-4-5-16-15(7-13)27(21(28)34-16)10-33-35(29,30)31/h4-9H,10H2,1-3H3,(H2,29,30,31)(H2,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUBTEKGIDQZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4COP(=O)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237168-58-9
Record name Fosifidancitinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1237168589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosifidancitinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WIB3F16K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the crude di-tert-butyl (5-(2-(4-fluoro-3-methoxy-5-methylphenylamino)-5-methylpyrimidin-4-ylamino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate, was added HOAc (280 mL) and H2O (70 mL), the resultant light brown homogeneous solution was stirred at 65° C. (note: a lighter color ppt was formed between 15-45 min). The reaction was monitored by LC-MS. After 1 h, the mixture was cooled to rt, ppt was collected by filtration, washing with H2O (˜50 mL×2). Product (5-(2-(4-fluoro-3-methoxy-5-methylphenylamino)-5-methylpyrimidin-4-ylamino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl dihydrogen phosphate was obtained as a light pinkish beige color solid and was used directly in salt formation.
Name
di-tert-butyl (5-(2-(4-fluoro-3-methoxy-5-methylphenylamino)-5-methylpyrimidin-4-ylamino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.